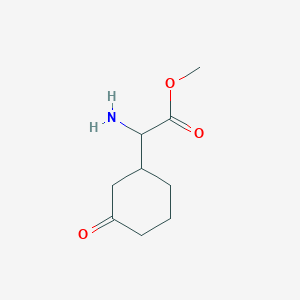
N'-(2-aminopropanoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-aminopropanoyl)benzohydrazide is a chemical compound with the molecular formula C10H13N3O2. It is a derivative of benzohydrazide and is known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminopropanoyl group attached to the benzohydrazide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-aminopropanoyl)benzohydrazide can be synthesized through a multi-step process involving the reaction of benzohydrazide with 2-aminopropanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N’-(2-aminopropanoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and solvent flow. The final product is obtained through continuous extraction and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminopropanoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and hydrazides.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
N’-(2-aminopropanoyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-(2-aminopropanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzohydrazide: The parent compound with similar structural features but lacking the aminopropanoyl group.
N’-alanylbenzohydrazide: A derivative with an alanyl group instead of the aminopropanoyl group.
2-amino-N-(2-aminobenzoyl)benzohydrazide: A compound with an additional amino group on the benzoyl moiety
Uniqueness
N’-(2-aminopropanoyl)benzohydrazide is unique due to the presence of the aminopropanoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets and increases its potential for various applications in research and industry .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N'-(2-aminopropanoyl)benzohydrazide |
InChI |
InChI=1S/C10H13N3O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
MBYBZARNRCVYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



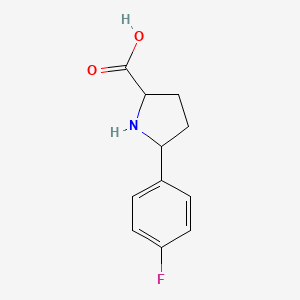
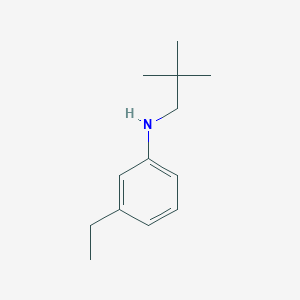
![tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13260800.png)
![2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13260803.png)
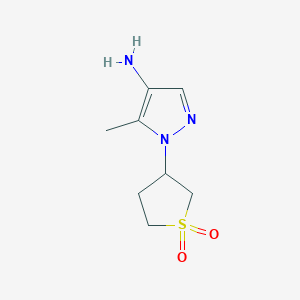
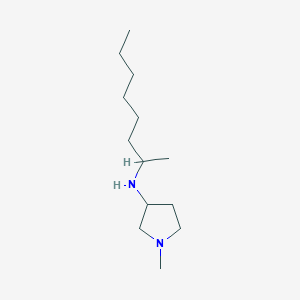
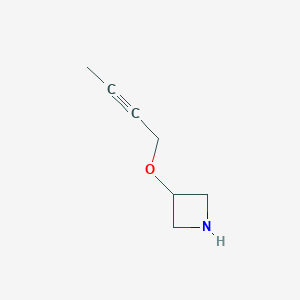
![2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13260822.png)

![1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13260838.png)
![4-[4-(Aminomethyl)phenyl]cyclohexan-1-one](/img/structure/B13260840.png)

